Aminobutyne

Amine oxidase inhibition BPAO selectivity mechanism-based inactivation

Aminobutyne, systematically designated as 3-butyn-1-amine or 1-amino-3-butyne (CAS 14044-63-4), is a C4 linear aliphatic amine possessing a terminal alkyne group and a primary amine separated by a two-carbon ethylene spacer. This bifunctional architecture—combining a nucleophilic amine with a dipolarophile alkyne—places the compound at the intersection of click chemistry, medicinal chemistry, and polymer science.

Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
Cat. No. B8504826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobutyne
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol
Structural Identifiers
SMILESCCC#CN
InChIInChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3
InChIKeyTWYFZUKKZYDZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminobutyne (1-Amino-3-butyne) Procurement-Grade Baseline: Core Identity and Comparator Landscape for Research Sourcing


Aminobutyne, systematically designated as 3-butyn-1-amine or 1-amino-3-butyne (CAS 14044-63-4), is a C4 linear aliphatic amine possessing a terminal alkyne group and a primary amine separated by a two-carbon ethylene spacer [1]. This bifunctional architecture—combining a nucleophilic amine with a dipolarophile alkyne—places the compound at the intersection of click chemistry, medicinal chemistry, and polymer science . The closest structural analogs include propargylamine (C3, CAS 2450-71-7), which lacks the ethylene spacer; 3-butyn-1-ol (CAS 927-74-2), which substitutes the amine for a hydroxyl; and allylamine (CAS 107-11-9), which replaces the alkyne with an alkene. Despite superficial similarity, the ethylene-extended homopropargylic architecture of aminobutyne confers distinct pharmacological selectivity and synthetic reactivity profiles that cannot be replicated by these shorter or functionally divergent analogs.

Why Generic Substitution Fails for Aminobutyne: The Homopropargylamine Moiety Is Not Interchangeable with Propargylamine


The tendency to view aminobutyne as merely a chain-extended propargylamine obscures critical functional differences that directly impact experimental outcomes. While both compounds irreversibly inactivate bovine plasma amine oxidase (BPAO), homopropargylamine (aminobutyne) exhibits markedly weaker inhibition of rat liver mitochondrial monoamine oxidase (MAO), establishing a selectivity window that propargylamine lacks [1]. Furthermore, the ethylene spacer in aminobutyne enforces a minimum 1,3-distance between the amine and alkyne termini, altering its reactivity in Buchwald–Hartwig amination, click chemistry cycloaddition, and polymer crosslinking applications relative to propargylamine . Substituting aminobutyne with propargylamine in any of these contexts risks loss of selectivity, altered reaction kinetics, or complete synthetic failure.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of Aminobutyne Against Closest Structural Analogs


Selective BPAO Inhibition vs. Propargylamine: Aminobutyne Spares MAO While Retaining Potency

Aminobutyne (homopropargylamine, compound 1) demonstrates a 30-minute IC50 of 2.9 µM against BPAO at 30 °C ([BPAO] = 1.2 µM), making it an unusually potent irreversible inactivator [1]. The benchmark comparator propargylamine exhibits a comparable IC50 of approximately 3 µM under similar BPAO assay conditions [2]. However, the critical differentiation lies in selectivity: while propargylamine and its analog 1-amino-2,3-butadiene (compound 4, 5-min IC50 = 1.25 µM) also inactivate rat liver mitochondrial monoamine oxidase (MAO), aminobutyne inactivates rat liver MAO only very weakly [1]. This establishes aminobutyne as a BPAO-selective inhibitor, whereas propargylamine lacks this selectivity.

Amine oxidase inhibition BPAO selectivity mechanism-based inactivation

Bifunctional Linker Reactivity: Aminobutyne Enables Buchwald–Hartwig Amination Not Accessible to Shorter-Chain Propargylamine

Aminobutyne's 1,3-arrangement of amine and terminal alkyne functions permits it to serve as a bidentate or bifunctional linker in Pd-catalyzed cross-coupling, specifically validated in the Buchwald–Hartwig amination of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivatives . The ethylene spacer provides sufficient conformational flexibility and distance between reactive sites to allow sequential or orthogonal functionalization. In contrast, propargylamine (HC≡C–CH2–NH2) presents a 1,2-relationship between alkyne and amine, which can lead to chelation or undesired intramolecular side reactions under identical Pd-catalyzed conditions [1]. Aminobutyne has also been employed for post-polymerization modification of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) via amidation of methyl ester side chains, and as a crosslinker binding both resin and nanocrystalline cellulose to introduce terminal alkyne groups for further CuAAC click functionalization .

Buchwald–Hartwig amination bifunctional linker chemistry polymer post-modification

Alkynyl Spacer Length Determines MAO-B Inhibitory Activity: Aminobutyne is Inactive Where Propargylamine is Active

The modification of the propargyl group to a 3-butynyl (homopropargyl) group destroys the inhibitory activity of alkyl N-propargylamines against monoamine oxidase B (MAO-B), as demonstrated by enzyme assay data showing that the 3-butynyl substitution abolishes MAO-B inhibition [1]. This class-level SAR observation is corroborated by the Qiao et al. finding that aminobutyne only very weakly inactivates rat liver mitochondrial MAO, while propargylamine-derived structures (e.g., deprenyl, pargyline) are classic MAO-B inhibitors [2]. The carbon chain length between the amine and alkyne is thus a binary switch for MAO-B activity: C1 spacer (propargylamine) = active; C2 spacer (aminobutyne) = inactive or very weak.

Monoamine oxidase inhibition structure-activity relationship alkynylamine SAR

Physicochemical Property Differentiation: Aminobutyne vs. Propargylamine for Formulation and Handling

Aminobutyne (C4H7N, MW 69.11 g/mol) exhibits a boiling point of 105 °C, density of 0.844 g/mL at 25 °C, refractive index (n20/D) of 1.4438, and a predicted pKa of 8.86 ± 0.10 . Propargylamine (C3H5N, MW 55.08 g/mol) has a reported boiling point of approximately 83 °C and density of ~0.86 g/mL [1]. The higher boiling point and lower volatility of aminobutyne (bp differential ~22 °C) translate to reduced evaporative losses during ambient-temperature reactions and easier containment in open-vessel synthetic protocols. The increased molecular weight and chain length also enhance solubility in organic solvents of moderate polarity, advantageous for homogeneous reaction conditions. The predicted pKa of 8.86 indicates that aminobutyne's amine is slightly more basic than propargylamine (pKa ~8.1–8.3), influencing protonation state and nucleophilicity under physiological or mildly acidic conditions .

Physicochemical properties formulation compatibility laboratory handling

Hazard Profile Differentiation: Aminobutyne vs. Allylamine for Laboratory Safety Planning in Bifunctional Amine Selection

Aminobutyne carries GHS classifications of Flam. Liq. 2 (H225), Acute Tox. 4 (H302), and Skin Corr. 1B (H314) [1]. Allylamine (CAS 107-11-9), a commonly considered alternative bifunctional unsaturated amine, is classified as Flam. Liq. 2 (H225), Acute Tox. 3 (H301 + H311 + H331), Skin Corr. 1B (H314), and Aquatic Acute 1 (H400) [2]. The critical differential is allylamine's Acute Tox. 3 classification (toxic if swallowed, in contact with skin, or if inhaled), which imposes more stringent ventilation and personal protective equipment requirements compared to aminobutyne's Acute Tox. 4 (harmful if swallowed only). Additionally, allylamine's aquatic toxicity classification (H400) mandates special waste disposal considerations absent from the aminobutyne safety profile.

Laboratory safety hazard classification GHS comparison

Best Research and Industrial Application Scenarios for Aminobutyne Procurement


Selective Copper Amine Oxidase (BPAO/SSAO) Inhibitor Development

Aminobutyne is the preferred starting scaffold for medicinal chemistry programs targeting bovine plasma amine oxidase (BPAO) or its human orthologs (e.g., semicarbazide-sensitive amine oxidase, SSAO/VAP-1) where concomitant MAO inhibition must be avoided. The compound's 2.9 µM IC50 against BPAO, coupled with demonstrated very weak activity against rat liver MAO, provides a built-in selectivity advantage over propargylamine-based leads [1]. Structure-activity relationship studies can exploit the homopropargylamine motif as a selectivity-conferring element, enabling the design of inhibitors that discriminate between copper-dependent and flavin-dependent amine oxidases.

Bifunctional Building Block for Sequential Pd-Catalyzed Cross-Coupling and Click Chemistry

Aminobutyne's 1,3-amine-alkyne spacing enables sequential functionalization workflows where the amine undergoes Buchwald–Hartwig amination with aryl halides or triflates, followed by CuAAC click chemistry at the preserved terminal alkyne [1]. This orthogonal reactivity is not reliably achievable with propargylamine, whose 1,2-geometry promotes competing chelation. Procurement of aminobutyne is indicated for any synthetic route requiring a C–N bond formation event followed by alkyne-azide cycloaddition without intervening protecting group steps.

Polymer Post-Polymerization Modification and Nanocellulose Functionalization

For materials science applications requiring covalent attachment of alkyne handles to polymer backbones or cellulose scaffolds, aminobutyne has been validated as a crosslinker that amidates methyl ester side chains of poly(2-oxazoline)s and binds to nanocrystalline cellulose while preserving terminal alkyne groups for subsequent functionalization [1]. The compound's liquid physical state (bp 105 °C) facilitates homogeneous reaction conditions in organic solvents, and its higher boiling point relative to propargylamine minimizes evaporative loss during prolonged reaction times at moderate temperatures.

Negative Control Compound for MAO-B Pharmacological Studies

In any experimental paradigm where propargylamine-derived MAO-B inhibitors (e.g., deprenyl, rasagiline, pargyline) are used as pharmacological tools, aminobutyne serves as an ideal structurally matched negative control. The single methylene extension from propargylamine to homopropargylamine abolishes MAO-B inhibitory activity while preserving general amine-alkyne physicochemical character [1]. This allows researchers to attribute biological effects specifically to MAO-B inhibition rather than to non-specific amine or alkyne reactivity.

Quote Request

Request a Quote for Aminobutyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.